

Assessing the Isotopic Purity of Fmoc-Leu-OH-¹⁵N: A Comparative Guide

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Compound of Interest

Compound Name: Fmoc-Leu-OH-¹⁵N

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For researchers in drug development and the broader scientific community, the isotopic purity of labeled compounds is paramount for the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of methods to assess the isotopic purity of Fmoc-L-Leucine-¹⁵N, a critical reagent in peptide synthesis and proteomics research. We will delve into analytical techniques, compare commercially available products, and provide detailed experimental protocols.

Product Comparison

The isotopic purity of Fmoc-L-Leucine-¹⁵N can vary between suppliers. It is crucial for researchers to consider these differences when selecting a product for their specific application. Below is a comparison of Fmoc-L-Leucine-¹⁵N and its common alternatives with different protecting groups from various suppliers.

Product Name	Supplier	Stated Isotopic Purity (%)	Protecting Group
Fmoc-Leu-OH- ¹⁵ N	Supplier A (e.g., Sigma-Aldrich)	≥98	Fmoc
Fmoc-Leu-OH- ¹⁵ N	Supplier B (e.g., Cambridge Isotope Laboratories)	≥98[1]	Fmoc
Fmoc-Leu-OH-(¹³ C ₆ , ¹⁵ N)	Supplier A (e.g., Sigma-Aldrich)	≥98 (¹⁵ N), ≥98 (¹³ C)	Fmoc
Fmoc-Leu-OH-(¹³ C ₆ , ¹⁵ N)	Supplier B (e.g., Cambridge Isotope Laboratories)	99 (¹⁵ N), 99 (¹³ C)[2]	Fmoc
Boc-Leu-OH- ¹⁵ N	Supplier A (e.g., Sigma-Aldrich)	≥98[3]	Boc
Boc-Leu-OH- ¹⁵ N	Supplier B (e.g., Cambridge Isotope Laboratories)	≥98[4]	Boc
Cbz-L-Leucine	Supplier C (e.g., ChemicalBook)	Not specified for ¹⁵ N variant	Cbz

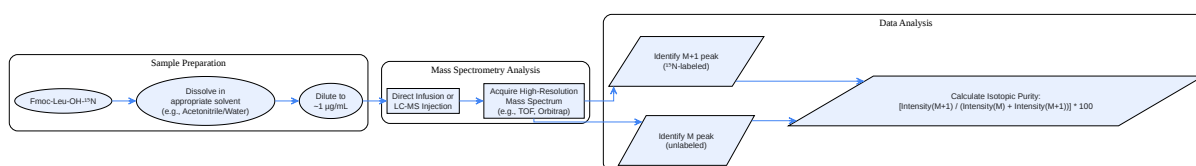
Analytical Methodologies for Isotopic Purity Assessment

The two primary methods for determining the isotopic purity of ¹⁵N-labeled compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique to determine the isotopic enrichment of a labeled compound by precisely measuring its mass-to-charge ratio (m/z). The presence of the ¹⁵N isotope results in a mass shift of approximately 1 Da compared to the unlabeled compound.

Key Principle: By analyzing the isotopic distribution of the molecular ion peak, the relative abundance of the ^{15}N -labeled species (M+1) compared to the unlabeled species (M) can be quantified.



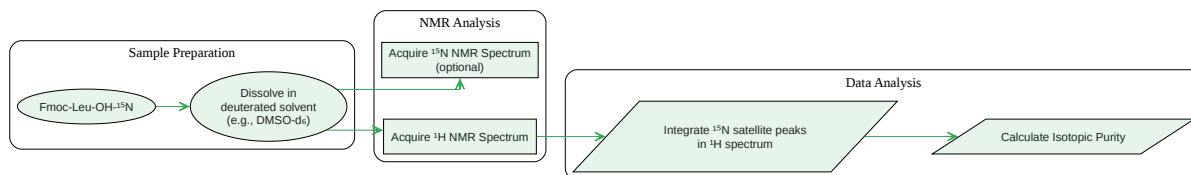
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Experimental workflow for assessing isotopic purity by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to quantify isotopic enrichment. For ^{15}N -labeled compounds, both ^1H and ^{15}N NMR can be utilized.

Key Principle: In ^1H NMR, the proton attached to the ^{15}N atom will appear as a doublet due to scalar coupling, with satellite peaks flanking the main singlet of the ^{14}N -containing molecule. The relative integration of these satellite peaks to the central peak can be used to determine isotopic purity. In direct ^{15}N NMR, a single peak will be observed, and its signal intensity can be compared to a known standard.



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Experimental workflow for assessing isotopic purity by NMR spectroscopy.

Experimental Protocols

High-Resolution Mass Spectrometry Protocol

1. Sample Preparation:

- Prepare a stock solution of Fmoc-L-Leucine-¹⁵N in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
- Dilute the stock solution to a final concentration of approximately 1 µg/mL with an appropriate solvent mixture for mass spectrometry analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Instrument Setup (Example using an Orbitrap Mass Spectrometer):

- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Mass Range: m/z 100-500.
- Resolution: > 60,000.
- Spray Voltage: 3.5 kV.

- Capillary Temperature: 275°C.

- Data Acquisition: Full scan mode.

3. Data Acquisition:

- Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- Acquire data for a sufficient duration to obtain a stable signal and a high-quality spectrum.

4. Data Analysis:

- Identify the monoisotopic peak for the unlabeled Fmoc-L-Leucine-OH ($\text{C}_{21}\text{H}_{23}\text{NO}_4$), which has a theoretical exact mass of 353.1627 g/mol. The $[\text{M}+\text{H}]^+$ ion will be observed at m/z 354.1705.
- Identify the monoisotopic peak for the ^{15}N -labeled Fmoc-L-Leucine-OH ($\text{C}_{21}\text{H}_{23}^{15}\text{NO}_4$), which will be at $[\text{M}+1+\text{H}]^+$, approximately m/z 355.1675.
- Calculate the isotopic purity using the following formula:

Note: This calculation assumes that the contribution of the natural abundance of ^{13}C to the $\text{M}+1$ peak of the unlabeled species is negligible or has been corrected for.

^1H NMR Spectroscopy Protocol

1. Sample Preparation:

- Dissolve approximately 5-10 mg of Fmoc-L-Leucine- ^{15}N in 0.6 mL of a deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in an NMR tube.

2. Instrument Setup (Example using a 500 MHz NMR Spectrometer):

- Nucleus: ^1H .
- Temperature: 298 K.
- Pulse Program: Standard 1D proton experiment.

- Number of Scans: 16 or higher for good signal-to-noise.
- Relaxation Delay: 5 seconds to ensure full relaxation.

3. Data Acquisition:

- Acquire the ^1H NMR spectrum.

4. Data Analysis:

- Identify the proton signal corresponding to the N-H group of the leucine. In the unlabeled compound, this will be a single peak (or a doublet if coupled to the alpha-proton).
- In the ^{15}N -labeled compound, this proton will be coupled to the ^{15}N nucleus, resulting in a doublet. The ^{14}N -containing impurity will appear as a broad singlet in the center of this doublet.
- Carefully integrate the area of the central singlet ($A_{^{14}\text{N}}$) and the two satellite peaks of the doublet ($A_{^{15}\text{N}}$).
- Calculate the isotopic purity using the following formula:

Conclusion

The accurate determination of isotopic purity is a critical quality control step in research utilizing isotopically labeled compounds. Both high-resolution mass spectrometry and NMR spectroscopy are powerful techniques capable of providing reliable quantification of ^{15}N enrichment in Fmoc-L-Leucine- ^{15}N . While HRMS offers high sensitivity and direct measurement of mass differences, NMR provides detailed structural confirmation and can be less susceptible to ionization efficiency variations. The choice of method will depend on the available instrumentation and the specific requirements of the research. When selecting a commercial source for Fmoc-L-Leucine- ^{15}N , it is essential to consider the supplier's stated isotopic purity and to independently verify this purity using the methods outlined in this guide to ensure the integrity of your experimental data.

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References

- 1. L-Leucine- δ^3 -Fmoc ($\hat{A}^{15}\hat{N}$, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. L-Leucine- δ^3 -Fmoc ($\hat{A}^{13}\hat{C}$, 99%; $\hat{A}^{15}\hat{N}$, 99%) - Cambridge Isotope Laboratories, CNLM-4345-H-0.1 [isotope.com]
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